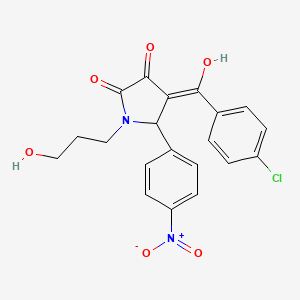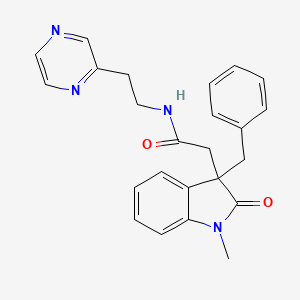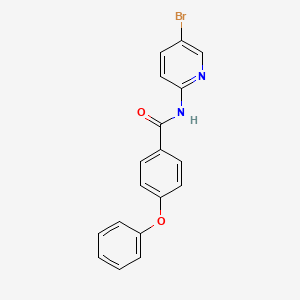![molecular formula C16H19N3O4S B5376877 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperidine-based compound that has been synthesized through various methods and has shown promising results in scientific studies. In
作用機序
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood, but it has been shown to inhibit the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain perception and immune response.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of pain and inflammation. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the development of drugs for the treatment of cancer.
実験室実験の利点と制限
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in scientific research. Finally, studies are needed to explore the potential of this compound as a tool compound in the study of various enzymes and receptors.
合成法
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields the desired product with high purity and yield.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been used as a tool compound in various studies to elucidate the mechanism of action of certain enzymes and receptors.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-13-3-5-14(6-4-13)24(22,23)18-11-7-16(8-12-18,15(20)21)19-10-2-9-17-19/h2-6,9-10H,7-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWQKHYLZIGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)


![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2Z)-5-methyl-2-phenyl-2-hexen-1-yl]-3-piperidinol](/img/structure/B5376831.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)


![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)

![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)